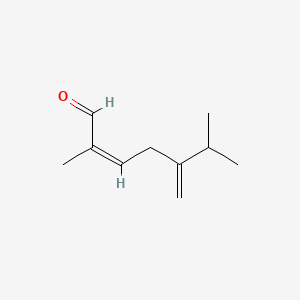

(Z)-2-Methyl-5-isopropylhexa-2,5-dienal

Descripción

Structure

3D Structure

Propiedades

Número CAS |

112164-19-9 |

|---|---|

Fórmula molecular |

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(Z)-2,6-dimethyl-5-methylidenehept-2-enal |

InChI |

InChI=1S/C10H16O/c1-8(2)10(4)6-5-9(3)7-11/h5,7-8H,4,6H2,1-3H3/b9-5- |

Clave InChI |

KDMDLRXLBMMBSU-UITAMQMPSA-N |

SMILES |

CC(C)C(=C)CC=C(C)C=O |

SMILES isomérico |

CC(C)C(=C)C/C=C(/C)\C=O |

SMILES canónico |

CC(C)C(=C)CC=C(C)C=O |

Sinónimos |

cis-2-methyl-5-isopropylhexa-2,5-dienal isonovalal |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Z 2 Methyl 5 Isopropylhexa 2,5 Dienal

Chemo- and Stereoselective Construction of the Dienal Framework

The assembly of the core dienal structure is the primary challenge. This involves the formation of a conjugated diene system bearing an aldehyde, a methyl group, and an isopropyl group at specific positions with defined stereochemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the synthesis of the target dienal, these reactions could be employed to couple smaller fragments, strategically building the C10 backbone.

Suzuki Coupling: This could involve the reaction of a vinyl boronic acid or ester with a vinyl halide. For instance, a fragment containing the isopropyl-substituted double bond and a boronic ester could be coupled with a fragment containing the aldehyde (or a protected precursor) and a vinyl halide to form the diene system.

Negishi Coupling: Utilizing organozinc reagents, this method could couple a vinylzinc halide with a vinyl iodide or triflate. The tolerance of organozinc reagents to various functional groups makes this an attractive option.

Heck Reaction: This reaction could form one of the double bonds by coupling an alkene with a vinyl halide. For example, isobutylene (B52900) could be coupled with a halogenated α,β-unsaturated aldehyde precursor.

The choice of catalyst, ligands, and reaction conditions is critical to control the stereochemical outcome and prevent side reactions. The general approach involves the Pd(0)-catalyzed aromatization and cyclization sequence of reactions to yield the desired products. scispace.com

Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Key Reagents | Potential Advantages | Key Challenges |

|---|---|---|---|

| Suzuki | Vinyl boronic acid/ester + Vinyl halide | Mild conditions, commercial availability of reagents. | Potential for boronic acid decomposition. |

| Negishi | Vinylzinc halide + Vinyl halide | High reactivity and functional group tolerance. | Moisture sensitivity of organozinc reagents. |

| Heck | Alkene + Vinyl halide | Atom economy. | Control of regioselectivity and E/Z isomerism. |

Olefin metathesis, a Nobel Prize-winning reaction, provides a versatile method for the formation of carbon-carbon double bonds. ingentaconnect.com Cross-metathesis (CM) is particularly relevant for constructing the dienal framework. ingentaconnect.comfigshare.com

A plausible strategy involves the cross-metathesis of two simpler alkenes. For example, an appropriately substituted α,β-unsaturated aldehyde could be reacted with 3-methyl-1-butene (B165623) in the presence of a ruthenium catalyst (like a Grubbs-type catalyst). The key challenge in such an approach is controlling the selectivity, as multiple metathesis products can form. ingentaconnect.com However, modern catalysts show remarkable selectivity based on the electronic and steric properties of the reacting olefins. figshare.comacs.org Ring-closing metathesis (RCM) of a precursor molecule containing two terminal alkenes could also be envisioned, followed by a subsequent transformation to generate the acyclic dienal. acs.orgnih.gov

Table 2: Representative Ruthenium Catalysts for Olefin Metathesis

The aldehyde functional group is often introduced at a late stage in a synthesis due to its reactivity. A common strategy is the selective oxidation of a primary alcohol. organic-chemistry.org In the context of synthesizing (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, a precursor diene-alcohol would be oxidized.

The challenge lies in achieving high chemoselectivity, oxidizing the primary alcohol to an aldehyde without affecting the double bonds or causing over-oxidation to a carboxylic acid. organic-chemistry.orgacs.org Numerous modern reagents are available for this purpose.

TEMPO-mediated oxidation: Systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant (e.g., bleach or PhI(OAc)₂) are highly selective for primary alcohols. organic-chemistry.org

Dess-Martin Periodinane (DMP): A mild and efficient reagent for oxidizing primary alcohols to aldehydes with minimal side reactions.

Selectfluor/NaBr System: A combination of Selectfluor and sodium bromide has been shown to be effective for the oxidation of alcohols, operating via the in-situ generation of hypobromous acid. nih.govacs.org

Conversely, a selective reduction of a more oxidized precursor, such as an ester or acid chloride, could also furnish the aldehyde, although this is often more difficult to control than alcohol oxidation.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. rsc.orgrsc.org A hypothetical MCR for the target dienal could involve the condensation of simpler building blocks to rapidly assemble the complex carbon skeleton. nih.govnih.gov

For instance, a nickel-catalyzed four-component reaction has been reported to access polysubstituted 1,3-dienes from two different terminal alkynes, an aryl boroxine, and a perfluoroalkyl iodide, forming three new C-C bonds in one step with high selectivity. nih.gov Adapting such a strategy could, in principle, allow for the rapid construction of the dienal's core structure from readily available starting materials. The key would be to design components that, upon reaction, yield the specific substitution pattern of the target molecule.

Tandem Reaction Sequences for Efficient Synthesis

Tandem, or cascade, reactions combine multiple bond-forming events in a single sequence without isolating intermediates, leading to increased efficiency and reduced waste.

A sophisticated tandem approach could be designed around a key nih.govnih.gov-sigmatropic rearrangement. The Claisen rearrangement of a propargyl vinyl ether is a known method for producing functionalized allenes. organic-chemistry.orgnih.govrsc.org

Propargyl Claisen Rearrangement: A precursor propargyl vinyl ether could undergo a Rh(I) or Au(I)-catalyzed Claisen rearrangement. psu.edu This reaction would proceed through a cyclic transition state to form an allenic aldehyde—a molecule containing adjacent double bonds (C=C=C) and an aldehyde group. The stereochemistry of the starting material can influence the stereochemical outcome of the product. acs.org

Stereoselective Hydrogen Transfer: The resulting allenic aldehyde is a reactive intermediate. A subsequent stereoselective hydrogen transfer reaction, catalyzed by a metal complex, could selectively reduce one of the double bonds of the allene (B1206475) system to furnish the final (Z)-conjugated dienal. rsc.org Catalytic transfer hydrogenation is a convenient method that avoids gaseous hydrogen and can offer high selectivity. rsc.orgacs.org

This tandem sequence is elegant but synthetically challenging, requiring precise control over both the rearrangement and the subsequent selective reduction to achieve the desired (Z)-isomer.

Other Cascade or Domino Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govresearchgate.net These processes are prized for their atom and step economy, leading to more sustainable and cost-effective syntheses. numberanalytics.com In the context of terpenoid synthesis, domino reactions can rapidly assemble complex carbon skeletons from simpler precursors. nih.gov

While specific domino reactions leading directly to (Z)-2-Methyl-5-isopropylhexa-2,5-dienal are not extensively documented in publicly available literature, the principles of cascade reactions can be applied. For instance, a hypothetical domino sequence could involve a Knoevenagel condensation followed by a hetero-Diels-Alder reaction. acs.org Such a process would first generate a reactive diene intermediate that could then undergo an intramolecular cyclization, which upon further transformation could yield the desired dienal structure. The challenge in such a sequence lies in controlling the stereochemical outcome of the newly formed double bond.

Another potential approach involves radical cascade reactions, which are powerful tools for constructing complex cyclic and acyclic systems. acs.org These reactions can be initiated and terminated in various ways to build intricate molecular architectures.

Asymmetric Synthesis Approaches to Control (Z)-Stereochemistry

Achieving the specific (Z)-geometry of the double bond in 2-Methyl-5-isopropylhexa-2,5-dienal is a significant synthetic challenge. Asymmetric synthesis provides a powerful toolkit to address this, employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. wikipedia.org

Chiral Catalysis in Dienal Formation

Chiral catalysis is a highly sought-after method in asymmetric synthesis as it allows for the generation of large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. nih.gov In the context of forming the (Z)-dienal, chiral catalysts could be employed in several key transformations.

One of the most relevant applications would be in stereoselective olefination reactions. While many olefination reactions, like the standard Horner-Wadsworth-Emmons (HWE) reaction, favor the formation of the more stable (E)-alkene, specific modifications have been developed to favor the (Z)-isomer. wikipedia.org The Still-Gennari olefination, a modification of the HWE reaction, is a prime example of a method that provides high Z-selectivity. numberanalytics.comnumberanalytics.comnih.govtcichemicals.com This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS). nih.govresearchgate.net

The general conditions for a Still-Gennari olefination to achieve high Z-selectivity are summarized in the table below.

| Parameter | Condition | Rationale |

| Phosphonate (B1237965) Reagent | Bis(2,2,2-trifluoroethyl) or similar electron-withdrawing groups on phosphorus | Electron-withdrawing groups favor kinetic control, leading to the Z-isomer. nih.gov |

| Base | Strong, non-nucleophilic (e.g., KHMDS, NaHMDS) | To deprotonate the phosphonate without competing side reactions. numberanalytics.com |

| Solvent | Aprotic (e.g., THF, Toluene) | To ensure the stability of the reactive intermediates. numberanalytics.com |

| Temperature | Low (e.g., -78 °C) | To enhance kinetic control and improve Z-selectivity. numberanalytics.com |

| Additives | Crown ethers (e.g., 18-crown-6) with potassium bases | To sequester the cation and further promote the kinetic pathway. tcichemicals.com |

While the direct application of chiral catalysts to enforce the (Z)-selectivity in the olefination step for this specific dienal is not widely reported, organocatalysis presents another avenue. Chiral secondary amines, such as proline derivatives, can activate α,β-unsaturated aldehydes to form chiral dienamine intermediates. semanticscholar.org These intermediates can then react with various electrophiles at the γ-position, offering a potential route to introduce the necessary substitution pattern with stereocontrol. acs.org

Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in asymmetric synthesis. acs.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered.

In the synthesis of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C2-C3 double bond. For example, an auxiliary could be used to direct a Z-selective Wittig-type reaction or an aldol (B89426) condensation that sets up the precursor for a stereospecific elimination to the (Z)-alkene.

The Wittig reaction and its modifications are fundamental for alkene synthesis. While standard Wittig reactions with non-stabilized ylides often provide good Z-selectivity, the presence of an aldehyde group can complicate the reaction. acs.org Chiral auxiliaries attached to the phosphonium (B103445) ylide or the aldehyde could potentially influence the stereochemical course of the reaction.

A more predictable approach would be to utilize an auxiliary-controlled aldol reaction to set a stereocenter, which then directs a subsequent elimination reaction to form the (Z)-double bond. For instance, Evans' oxazolidinone auxiliaries are well-known for their high degree of stereocontrol in aldol reactions. While these typically lead to syn or anti diastereomers in the aldol adduct, subsequent functionalization and elimination could be designed to favor the formation of the (Z)-alkene.

Mechanistic Investigations into the Formation and Transformation of Z 2 Methyl 5 Isopropylhexa 2,5 Dienal

Elucidation of Enzymatic Pathways in Biocatalytic Production

The biotransformation of α-pinene and its derivatives into valuable compounds like (Z)-2-Methyl-5-isopropylhexa-2,5-dienal is a field of growing interest, offering a green alternative to chemical synthesis. nih.gov Microorganisms, including various bacteria and fungi, have been shown to possess the enzymatic machinery necessary to convert these abundant natural terpenes into a range of products. nih.govresearchgate.net

Mechanism of α-Pinene Oxide Lyase-Catalyzed Ring Cleavage

A pivotal step in the microbial degradation of α-pinene is the conversion of its epoxide, α-pinene oxide. This reaction is catalyzed by a specific enzyme known as α-pinene oxide lyase (EC 5.5.1.10), which has been isolated and characterized from Nocardia sp. strain P18.3 and is also found in some Pseudomonas strains. nih.govwikipedia.org This enzyme facilitates a concerted reaction where both the cyclobutane (B1203170) and epoxide rings of α-pinene oxide are cleaved to yield (Z)-2-methyl-5-isopropylhexa-2,5-dienal. nih.govresearchgate.net

The proposed mechanism for this enzymatic transformation involves the donation of a proton from a catalytic residue in the enzyme's active site to the oxygen atom of the epoxide ring on the α-pinene oxide substrate. nih.gov This protonation event destabilizes the molecule, initiating a cascade of bond rearrangements that results in the cleavage of both rings and the formation of the acyclic dienal. nih.gov A reactive cationic intermediate is thought to be involved in this process, which may also contribute to the observed inactivation of the enzyme during catalysis in vitro. nih.gov

The α-pinene oxide lyase from Nocardia sp. strain P18.3 is a heterodimeric protein, composed of two different subunits with apparent molecular weights of 17,000 and 22,000 Da, giving the native enzyme a total apparent molecular weight of 50,000 Da. nih.gov

Cofactor Dependencies and Enzyme Kinetics in Microbial Systems

The cofactor requirements for the bioproduction of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal can vary depending on the microbial system. The well-characterized α-pinene oxide lyase from Nocardia sp. strain P18.3 is notable for its lack of a requirement for any prosthetic groups or cofactors to carry out the ring cleavage of α-pinene oxide. nih.gov

The enzyme kinetics of the purified α-pinene oxide lyase from Nocardia sp. strain P18.3 have been determined, providing valuable insights into its efficiency.

Table 1: Kinetic Parameters of α-Pinene Oxide Lyase from Nocardia sp. strain P18.3

| Parameter | Value |

|---|---|

| Km for α-pinene oxide | 9 µM |

| Turnover number (kcat) | 15,000 min-1 |

These values indicate a high affinity of the enzyme for its substrate and a very efficient catalytic rate. The enzyme is also active over a broad pH range. nih.gov

Biotransformation of α-Pinene Derivatives into Dienals

The biotransformation of α-pinene is not limited to the production of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal. A diverse array of microorganisms can convert α-pinene and its derivatives into a variety of other valuable aroma compounds. nih.govresearchgate.net For instance, fungi such as Botrytis cinerea can transform (-)-α-pinene into metabolites like verbenone, 3β-hydroxy-(-)-β-pinene, 9-hydroxy-(-)-α-pinene, and 4β-hydroxy-(-)-α-pinene-6-one. researchgate.net Similarly, the fungus Absidia corulea has been shown to convert both enantiomers of α-pinene into α-terpineol and isoterpineol. nih.gov

The formation of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal is specifically linked to the action of α-pinene oxide lyase on α-pinene oxide. nih.govresearchgate.net Therefore, microbial systems that possess a metabolic pathway involving the initial oxidation of α-pinene to α-pinene oxide are potential candidates for the production of this dienal. Pseudomonas species are known to harbor such pathways. mdpi.com The bioconversion process can be optimized, for example, by using a biphasic system (water/hexadecane) with Pseudomonas rhodesiae CIP 107491, which allows for the accumulation of high concentrations of the product. researchgate.net

Table 2: Examples of Microbial Biotransformation of α-Pinene Derivatives

| Microorganism | Substrate | Major Products |

|---|---|---|

| Nocardia sp. strain P18.3 | α-Pinene Oxide | (Z)-2-Methyl-5-isopropylhexa-2,5-dienal nih.gov |

| Pseudomonas rhodesiae | α-Pinene Oxide | (Z)-2-Methyl-5-isopropylhexa-2,5-dienal and its corresponding acid researchgate.netresearchgate.net |

| Botrytis cinerea | (-)-α-Pinene | Verbenone, 3β-hydroxy-(-)-β-pinene, 9-hydroxy-(-)-α-pinene researchgate.net |

| Absidia corulea | (+)- and (-)-α-Pinene | α-Terpineol, Isoterpineol nih.gov |

Organic Reaction Mechanisms in Chemical Synthesis

While biocatalysis offers a "green" route, traditional organic synthesis provides alternative and often more direct methods for obtaining specific chemical compounds. The chemical synthesis of dienals, including structures similar to (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, can be achieved through various catalytic transformations.

Detailed Pathways of Catalytic Transformations

The stereoselective synthesis of 1,3-dienes is a significant area of research in organic chemistry. mdpi.com Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing diene systems with defined stereochemistry. mdpi.com Methods like the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, can be employed. mdpi.com For the synthesis of a dienal like (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, a retrosynthetic analysis would suggest a disconnection at the C-C single bond between the two double bonds, potentially involving the coupling of a vinylboronic acid or ester with a vinyl halide.

Another approach involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to construct one of the double bonds. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Transition State Analysis in Stereoselective Reactions

Achieving the desired (Z)-stereochemistry at the C2-C3 double bond in 2-Methyl-5-isopropylhexa-2,5-dienal is a key challenge in its chemical synthesis. The stereochemical outcome of many reactions is determined by the relative energies of the transition states leading to the different possible stereoisomers.

For reactions like the Diels-Alder reaction, which can be used to form cyclic precursors that are then opened to form dienals, computational studies of the transition states can predict the stereochemical outcome. nih.gov The design and synthesis of transition state analogues can also provide insights into the reaction mechanism and help in the development of catalysts that favor the formation of a specific isomer. nih.gov For instance, in the context of Diels-Alder reactions involving chiral vinylboranes derived from terpenes like (-)-α-pinene, the facial selectivity is influenced by the steric shielding of one face of the dienophile by the bulky groups of the chiral auxiliary. nih.gov Similar principles of minimizing steric interactions in the transition state would govern the stereoselectivity of olefination or cross-coupling reactions used to construct the dienal.

Chemical Reactivity and Derivatization of Z 2 Methyl 5 Isopropylhexa 2,5 Dienal

Conjugate Additions and Their Stereochemical Outcomes

The conjugated system in (Z)-2-Methyl-5-isopropylhexa-2,5-dienal is susceptible to conjugate addition, also known as Michael addition. Nucleophiles can attack the β-carbon or the δ-carbon of the dienal system, leading to 1,4- or 1,6-addition products, respectively. The regioselectivity of this attack is influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Softer nucleophiles, such as organocuprates, generally favor 1,4-addition, while certain organocatalytic systems can promote 1,6-addition. The stereochemical outcome of these additions is of paramount importance, as the attack can generate new stereocenters. The facial selectivity of the nucleophilic attack is influenced by the steric hindrance posed by the methyl and isopropyl groups, as well as the geometry of the dienal. Chiral catalysts or auxiliaries can be employed to achieve high levels of diastereoselectivity and enantioselectivity in these reactions.

Table 1: Regioselectivity in Conjugate Additions to Dienals

| Nucleophile/Catalyst | Predominant Addition | Typical Product |

| Organocuprates (e.g., R₂CuLi) | 1,4-Addition | β-Substituted Aldehyde |

| Organocatalysts (e.g., Diarylprolinol silyl (B83357) ethers) | 1,6-Addition | δ-Substituted Aldehyde |

| Thiols | 1,4- or 1,6-Addition | Thioether derivative |

Cycloaddition Reactions (e.g., Diels-Alder) Utilizing the Diene Moiety

The conjugated diene moiety of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the dienal reacts with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienal in a Diels-Alder reaction is influenced by both electronic and steric factors. The electron-withdrawing nature of the aldehyde group activates the diene system.

However, the (Z)-configuration of the double bond and the presence of substituents can impact the ability of the diene to adopt the necessary s-cis conformation for the reaction to occur. The choice of dienophile is crucial; electron-deficient dienophiles generally exhibit higher reactivity. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile, while the stereoselectivity is dictated by the endo rule, which favors the formation of the endo adduct due to secondary orbital interactions.

Electrophilic and Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in (Z)-2-Methyl-5-isopropylhexa-2,5-dienal is a primary site for both nucleophilic and electrophilic attack. Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines, can add to the carbonyl group to form a tetrahedral intermediate, which upon protonation yields a secondary alcohol. The steric hindrance around the carbonyl group, created by the α-methyl group, can influence the rate and feasibility of these additions.

Electrophilic addition to the carbonyl oxygen can also occur, typically involving protonation by an acid. This activation of the carbonyl group enhances its electrophilicity, making it more susceptible to attack by weak nucleophiles.

Table 2: Common Nucleophilic Additions to the Aldehyde Group

| Reagent | Product Type |

| Grignard Reagent (RMgX) | Secondary Alcohol |

| Organolithium (RLi) | Secondary Alcohol |

| Sodium Borohydride (NaBH₄) | Primary Alcohol (after reduction) |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amine (RNH₂) | Imine |

Isomerization Studies: (Z) to (E) Conversions and Mechanisms

The (Z)-geometry of the α,β-double bond in (Z)-2-Methyl-5-isopropylhexa-2,5-dienal is not always the most thermodynamically stable. Isomerization to the corresponding (E)-isomer can occur under various conditions, including acid or base catalysis, or through photochemical methods.

Acid-catalyzed isomerization typically proceeds through a protonation-deprotonation mechanism involving a carbocation intermediate, which allows for rotation around the carbon-carbon single bond. Similarly, base-catalyzed isomerization can occur via the formation of a resonance-stabilized enolate. Photochemical isomerization involves the excitation of the π-electrons to a higher energy state, which can lead to rotation around the double bond and subsequent relaxation to the more stable (E)-isomer. The kinetics and equilibrium of these isomerizations are dependent on factors such as temperature, solvent, and the specific catalyst used. researchgate.netresearchgate.net

Oxidation Pathways to Carboxylic Acids and Other Oxygenated Derivatives

The aldehyde functionality of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) and Fehling's solution to stronger oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid. libretexts.org The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, is a particularly effective method for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bonds.

Furthermore, the double bonds within the dienal system are also susceptible to oxidation, which can lead to the formation of epoxides or diols, depending on the oxidizing agent and reaction conditions.

Advanced Spectroscopic and Computational Characterization for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution, configuration, and conformation of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal in solution. While standard 1D ¹H and ¹³C NMR provide initial structural information, a combination of 2D NMR experiments and computational modeling is essential for a complete picture.

The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, olefinic protons, and the isopropyl and methyl groups. libretexts.orglibretexts.org The chemical shift of the aldehydic proton would appear significantly downfield (typically δ 9-10 ppm). libretexts.orglibretexts.org The olefinic proton at C3 would be coupled to the C4 methylene (B1212753) protons, and its chemical shift would be influenced by the Z-geometry of the C2-C3 double bond.

The ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbon appearing at a characteristic downfield shift (δ 190-200 ppm). cdnsciencepub.com The chemical shifts of the olefinic carbons (C2, C3, C5, and the exocyclic methylene) would provide insight into the electronic environment of the conjugated system.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is required:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule, for instance, tracing the connectivity from the aldehydic proton to the olefinic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems, for example, from the methyl protons at C2 to the carbonyl carbon (C1) and the olefinic carbon C3.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments are indispensable:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, NOESY or ROESY data would be critical to:

Confirm the (Z)-configuration of the C2-C3 double bond by observing an NOE between the aldehydic proton (H1) and the olefinic proton (H3).

Elucidate the preferred conformation around the C4-C5 single bond by analyzing NOEs between protons on C4 and the isopropyl group at C5. rsc.org

Due to the molecule's flexibility, it likely exists as a mixture of conformers in solution. nih.govuq.edu.au The observed NOEs would be an average over these conformations. Therefore, a comprehensive conformational search using computational methods (e.g., molecular mechanics or DFT) is necessary. The theoretically calculated NOEs for different low-energy conformers can then be compared with the experimental data to determine the predominant conformation or the conformational equilibrium in solution. nih.govuq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-2-Methyl-5-isopropylhexa-2,5-dienal (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary in different solvents.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CHO) | 9.4 - 9.6 | 191.0 - 193.0 |

| 2 (C) | - | 140.0 - 142.0 |

| 3 (CH) | 5.8 - 6.0 | 128.0 - 130.0 |

| 4 (CH₂) | 2.2 - 2.4 | 35.0 - 38.0 |

| 5 (C) | - | 148.0 - 150.0 |

| 6 (CH) | 2.8 - 3.0 | 32.0 - 35.0 |

| 7 (CH₃) | 1.0 - 1.2 | 21.0 - 23.0 |

| 8 (CH₃) | 1.0 - 1.2 | 21.0 - 23.0 |

| 9 (CH₃) | 1.9 - 2.1 | 15.0 - 18.0 |

| 10 (=CH₂) | 4.8 - 5.0 | 112.0 - 115.0 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

(Z)-2-Methyl-5-isopropylhexa-2,5-dienal is a chiral molecule, with the stereocenter at the C5 position (if the isopropyl group is considered as part of the main chain for numbering, though IUPAC naming might differ). Determining the absolute configuration of this stereocenter is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose. dtu.dkscite.ai

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores.

For (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, the α,β-unsaturated aldehyde moiety and the isolated double bond act as chromophores. The spatial relationship between these chromophores, dictated by the absolute configuration at C5 and the molecule's conformation, will determine the sign and intensity of the ECD signals.

The experimental ECD spectrum would be recorded and then compared with the theoretical ECD spectra calculated for both the (R) and (S) enantiomers. Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting ECD spectra. nih.gov The process involves:

A thorough conformational search for both enantiomers.

Geometry optimization and frequency calculations for all low-energy conformers.

TD-DFT calculations to obtain the predicted ECD spectrum for each conformer.

Boltzmann averaging of the individual spectra to generate the final theoretical spectrum for each enantiomer.

A good match between the experimental ECD spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. scite.ai

High-Resolution Mass Spectrometry for Isomeric Differentiation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high accuracy (typically to four or five decimal places), which allows for the determination of the elemental composition of the molecule. nih.gov For (Z)-2-Methyl-5-isopropylhexa-2,5-dienal (C₁₀H₁₆O), HRMS would confirm its molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aldehydes, characteristic fragmentation pathways include: whitman.edulibretexts.orgyoutube.com

α-cleavage: Loss of the aldehydic hydrogen (M-1) or the formyl radical (M-29).

McLafferty rearrangement: If a γ-hydrogen is available, a neutral alkene molecule can be eliminated. In this specific molecule, a McLafferty rearrangement is possible.

Cleavage of the isopropyl group.

HRMS can differentiate between (Z)-2-Methyl-5-isopropylhexa-2,5-dienal and its constitutional isomers by subtle differences in their fragmentation patterns and the exact masses of the fragment ions. nih.govnih.gov For instance, an isomeric ketone would show different characteristic fragmentation.

Furthermore, HRMS is an invaluable tool for reaction monitoring. For example, during the synthesis of this compound, HRMS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time, as well as to identify any byproducts or intermediates.

Table 2: Predicted HRMS Fragmentation for (Z)-2-Methyl-5-isopropylhexa-2,5-dienal

| m/z (Fragment Ion) | Possible Formula | Origin of Fragment |

| 152.1201 | C₁₀H₁₆O⁺ | Molecular Ion [M]⁺ |

| 151.1123 | C₁₀H₁₅O⁺ | Loss of H radical from aldehyde (α-cleavage) [M-H]⁺ |

| 123.1123 | C₉H₁₅⁺ | Loss of formyl radical (CHO) [M-CHO]⁺ |

| 109.0966 | C₈H₁₃⁺ | Loss of isopropyl group [M-C₃H₇]⁺ |

| 81.0704 | C₆H₉⁺ | Retro-Diels-Alder type fragmentation or other cleavages |

| 43.0548 | C₃H₇⁺ | Isopropyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal would be dominated by a strong absorption band corresponding to the C=O stretching of the conjugated aldehyde, typically appearing in the range of 1685-1705 cm⁻¹. libretexts.org The conjugation with the C=C double bond lowers the frequency compared to a saturated aldehyde. Other key absorptions would include:

C=C stretching vibrations for the conjugated and isolated double bonds (around 1640 cm⁻¹ and 1610 cm⁻¹).

Aldehydic C-H stretching, which often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

sp² and sp³ C-H stretching vibrations (above and below 3000 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetrical vibrations. oxinst.comku.edu Therefore, it is an excellent complementary technique to IR for characterizing the carbon skeleton of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal. The C=C stretching vibrations of the conjugated system are expected to give strong signals in the Raman spectrum. nih.gov This can be especially useful for studying the effects of conformation on the extent of π-electron delocalization. oxinst.com

Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound. For example, in a reduction reaction of the aldehyde group, the disappearance of the strong C=O stretching band in the IR spectrum would indicate the consumption of the starting material.

Table 3: Predicted Characteristic Vibrational Frequencies for (Z)-2-Methyl-5-isopropylhexa-2,5-dienal

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aldehyde C-H | Stretch | 2820, 2720 (weak) | Weak |

| sp² C-H | Stretch | 3010 - 3090 | Medium |

| sp³ C-H | Stretch | 2850 - 2960 | Medium |

| Conjugated C=O | Stretch | 1685 - 1705 (strong) | Medium |

| C=C (conjugated and isolated) | Stretch | 1600 - 1650 (medium) | Strong |

| C-C | Stretch | 800 - 1200 | Weak |

X-ray Crystallography of Derivatives for Definitive Structural Proof (if applicable)

While obtaining a single crystal of the oily (Z)-2-Methyl-5-isopropylhexa-2,5-dienal suitable for X-ray crystallography might be challenging, the preparation of a solid derivative can provide a pathway to definitive structural proof. mdpi.comresearchgate.net X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present).

A common strategy for aldehydes is to form a crystalline derivative, such as a 2,4-dinitrophenylhydrazone, a semicarbazone, or an oxime. longdom.org These derivatives are often solids with good crystallizing properties.

The process would involve:

Synthesis of a suitable crystalline derivative: Reacting (Z)-2-Methyl-5-isopropylhexa-2,5-dienal with a suitable reagent (e.g., 2,4-dinitrophenylhydrazine) to form a solid product.

Crystallization: Growing a high-quality single crystal of the derivative.

X-ray Diffraction Analysis: Subjecting the crystal to X-ray diffraction to obtain the diffraction pattern.

Structure Solution and Refinement: Solving the phase problem and refining the atomic coordinates to generate the final crystal structure.

The resulting crystal structure would provide unequivocal proof of the (Z)-configuration of the C2-C3 double bond and the relative stereochemistry of the entire molecule. If the derivatizing agent is achiral, the crystal will be racemic, but if a chiral derivatizing agent is used, it may be possible to determine the absolute configuration of the C5 stereocenter.

Computational and Theoretical Chemistry Studies of Z 2 Methyl 5 Isopropylhexa 2,5 Dienal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on (Z)-2-Methyl-5-isopropylhexa-2,5-dienal are available. Such calculations would be instrumental in understanding the molecule's electronic properties. A typical DFT study would involve geometry optimization to find the lowest energy structure, followed by the calculation of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Furthermore, DFT can be used to compute electrostatic potential maps, which visualize the electron density distribution and indicate sites susceptible to nucleophilic or electrophilic attack.

Hypothetical Data Table based on DFT Calculations: (Note: The following data is purely illustrative and not based on actual calculations.)

| Calculated Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.8 D | B3LYP/6-31G(d) |

Molecular Dynamics Simulations of Conformational Landscapes

There are no published molecular dynamics (MD) simulations specifically for (Z)-2-Methyl-5-isopropylhexa-2,5-dienal. MD simulations could provide significant insights into the conformational flexibility of this molecule. Due to the presence of several single bonds, the molecule can adopt various conformations, and MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its interactions and reactivity.

Computational Prediction of Spectroscopic Properties and Validation with Experimental Data

No computational studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal have been found. Theoretical calculations of these spectra, often performed using methods like DFT, are a powerful tool for validating the structure of a compound and interpreting experimental data. For instance, calculated NMR chemical shifts and coupling constants could be compared with experimental values to confirm the stereochemistry and constitution of the molecule. nih.govgithub.io

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data: (Note: The following data is purely illustrative and not based on actual calculations or experiments.)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H-NMR Aldehydic Proton (ppm) | 9.55 | 9.48 |

| 13C-NMR Carbonyl Carbon (ppm) | 192.3 | 191.5 |

| IR Carbonyl Stretch (cm-1) | 1685 | 1678 |

Modeling of Reaction Pathways and Transition States

There is a lack of published research on the modeling of reaction pathways and transition states involving (Z)-2-Methyl-5-isopropylhexa-2,5-dienal. Computational modeling could be employed to study various reactions, such as its oxidation, reduction, or participation in cycloaddition reactions. By calculating the energies of reactants, products, and transition states, it would be possible to determine reaction mechanisms and activation energies, providing a deeper understanding of its chemical behavior.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends (excluding biological activity)

No QSAR studies focusing on the chemical reactivity of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal are available in the current literature. QSAR models are statistical models that relate the chemical structure of a compound to its reactivity. youtube.com For a series of related dienals, a QSAR model could be developed to predict reactivity parameters, such as reaction rates or equilibrium constants, based on calculated molecular descriptors (e.g., electronic, steric, or topological parameters). This would be valuable for understanding reactivity trends within this class of compounds without the need for extensive experimental work.

The Versatile Role of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal in Advanced Organic Synthesis

(Z)-2-Methyl-5-isopropylhexa-2,5-dienal, a specialized chemical intermediate, has garnered attention within the synthetic chemistry community for its utility in constructing complex molecular architectures. Its unique structural arrangement, featuring a dienal motif, makes it a valuable precursor in a variety of sophisticated chemical transformations. This article explores the pivotal role of this compound as a key intermediate, focusing on its application in the synthesis of natural products, the construction of heterocyclic systems, its integration into total synthesis strategies, and its part in developing novel synthetic methodologies.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches to Dienal Synthesis

The principles of green chemistry are fundamentally reshaping the synthesis of complex molecules like dienals. researchgate.netmdpi.com The goal is to develop processes that are environmentally benign, energy-efficient, and economically viable. nih.govmdpi.com This involves a shift away from traditional methods that often rely on hazardous solvents and reagents, produce significant waste, and require energy-intensive purification steps. mdpi.compnas.org

Key green chemistry strategies being explored for dienal synthesis include:

Use of Green Solvents: There is a major focus on replacing hazardous organic solvents with environmentally friendly alternatives such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). researchgate.netpnas.org Water is particularly attractive as it is non-toxic, cheap, and readily available, and its use can sometimes eliminate the need for protecting group chemistry. pnas.org

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasonication are being applied to accelerate reaction rates, often leading to higher yields in shorter time frames and under milder conditions. nih.govmdpi.com Microwave-assisted synthesis, for instance, depends on the ability of the reaction medium, typically polar organic solvents, to absorb microwave energy effectively. mdpi.com

Solvent-Free Reactions: Mechanochemical methods, such as grinding and milling, represent a significant advance in green synthesis. nih.gov These techniques can facilitate reactions in the absence of any solvent, which dramatically reduces waste and simplifies product isolation. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pnas.org This includes developing more selective catalysts that prevent the formation of unwanted byproducts. mdpi.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is emerging as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch production. researchgate.netbeilstein-journals.org This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgpharmoutsourcing.com

The move from batch to continuous manufacturing for compounds like dienals is driven by several key benefits:

Enhanced Safety: Miniaturized reactors possess a high surface-area-to-volume ratio, enabling superior heat transfer. pharmoutsourcing.com This allows for the safe handling of highly energetic reactions or unstable intermediates that would be hazardous on a large batch scale. researchgate.netpharmoutsourcing.com

Improved Yield and Quality: The precise control afforded by flow systems often leads to higher selectivity and yields compared to batch processes. thechemicalengineer.com For example, in one continuous process, the yield of a pharmaceutical intermediate nearly doubled from 34% in batch to 65% in flow. thechemicalengineer.com

Automation and Integration: Flow systems can be integrated with inline analysis and purification modules, such as chromatography or liquid-liquid extraction, to create fully automated "end-to-end" synthesis platforms that streamline the entire production process. researchgate.netbeilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk with energetic reactions and hazardous materials due to large volumes. | Improved safety due to smaller reactor volumes and superior heat transfer. | pharmoutsourcing.com |

| Yield & Selectivity | Often lower due to less precise control over reaction conditions. | Typically higher yield and selectivity from precise process control. | thechemicalengineer.com |

| Scalability | Complex and non-linear, often requiring re-optimization. | Simpler and more direct, often achieved by extending run time. | researchgate.net |

| Waste Generation | Higher due to side reactions and purification inefficiencies. | Significantly reduced waste streams. | thechemicalengineer.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. | beilstein-journals.org |

Chemoenzymatic and Biocatalytic Innovations in Dienal Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.comnih.gov For a molecule like (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, which is derived from natural terpene pathways, biocatalysis presents a particularly promising research avenue.

Research has demonstrated the feasibility of producing related dienals using microbial transformations. A notable study on Pseudomonas rhodesiae CIP 107491 explored its α-pinene degradation pathway. nih.gov While the primary goal was the accumulation of the trans-isomer (novalic acid), the study identified a crucial intermediate, isonovalal, which is the (Z)-isomer of 2-Methyl-5-isopropylhexa-2,5-dienal. nih.gov The findings indicated that a cofactor-dependent enzymatic isomerization of isonovalal to the trans-isomer (novalal) likely occurs within the organism, after which both aldehyde isomers can be oxidized to their corresponding acids. nih.gov This discovery opens the door to manipulating this or similar biological pathways through protein engineering to favor the production and accumulation of the desired (Z)-dienal.

Future innovations in this area are expected to focus on:

Enzyme Discovery and Engineering: Identifying new enzymes from nature or engineering existing ones to enhance their stability, activity, and selectivity for specific dienal transformations. nih.govnih.gov

Cofactor Regeneration: Developing efficient in-situ systems to regenerate expensive cofactors required by many enzymatic reactions, making the processes more economically viable. nih.govnih.gov

Whole-Cell Biotransformations: Utilizing engineered microorganisms as "cellular factories" to convert renewable feedstocks, such as sugars or plant-based oils, directly into valuable dienals. units.it

Advanced Catalyst Design for Stereocontrol and Efficiency

Achieving high stereoselectivity, particularly control over the (Z)-geometry of the double bond, is a central challenge in the synthesis of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal. Modern catalyst design aims to overcome this by creating highly tailored catalytic environments. numberanalytics.com This involves moving beyond trial-and-error approaches to a more intelligent design process that merges computational modeling with experimental synthesis. mdpi.comrsc.org

Key areas of advancement include:

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts, often providing high stereoselectivity. numberanalytics.com

Ligand Design for Metal Catalysts: For metal-catalyzed reactions, the design of chiral ligands (like BINAP) that coordinate to the metal center is crucial for inducing high diastereoselectivity and enantioselectivity. numberanalytics.com

Computational Design: Computational methods, such as the Rosetta methodology, are now being used to design novel enzymes de novo for specific reactions like the Diels-Alder, achieving high stereoselectivity that matches experimental results. nih.gov This predictive power allows chemists to design catalysts with a specific function in mind. mdpi.com

Nanostructured Catalysts: The development of catalysts on the nanoscale allows for unique catalytic properties due to their high surface area and quantum effects. rsc.org Confining reactions to the active sites of these materials can lead to exquisite selectivity, mimicking the active sites of enzymes. rsc.org

Exploration of Dienal-Based Reaction Platforms for New Chemical Discoveries

The conjugated dienal functionality in (Z)-2-Methyl-5-isopropylhexa-2,5-dienal makes it a highly reactive and versatile building block for organic synthesis. It can serve as a platform for generating molecular diversity and discovering new chemical entities, potentially for applications in materials science, agrochemicals, or pharmaceuticals.

Emerging strategies to leverage dienal platforms include:

Dynamic Combinatorial Chemistry (DCC): Dienals can be used as components in dynamic combinatorial libraries (DCLs). In this approach, a collection of building blocks reacts reversibly under thermodynamic control. scispace.com When a biological target (like a protein) is introduced, it can bind to and stabilize the best-fitting library member, causing an amplification of that specific compound. This allows for the rapid identification of high-affinity ligands from a complex mixture. nih.gov

Electrocatalysis: This technique uses electricity to drive chemical reactions, offering a green and powerful alternative to conventional reagents. cornell.edu Electrocatalysis could enable novel transformations of the dienal structure, such as selective hydrogenations or carbon-carbon bond formations, that are difficult to achieve with traditional methods. cornell.edu

AI and Machine Learning in Reaction Prediction: Artificial intelligence models are increasingly being used to predict the outcomes of chemical reactions and to design novel synthetic routes. mondaq.com By inputting the structure of (Z)-2-Methyl-5-isopropylhexa-2,5-dienal, these tools could help identify new, high-value molecules that can be synthesized from this dienal platform, accelerating the pace of discovery. mondaq.com

Q & A

Q. What are the primary synthetic or biosynthetic routes to (Z)-2-methyl-5-isopropylhexa-2,5-dienal?

The compound is biosynthesized via microbial metabolism of α-pinene oxide in Nocardia sp. strain P18.2. The pathway involves α-pinene monooxygenase and α-pinene oxide lyase, which catalyze the cleavage of α-pinene oxide to produce cis- and trans-isomers of 2-methyl-5-isopropylhexa-2,5-dienal (III and IV, respectively) . For laboratory synthesis, enzymatic approaches using bacterial lysates or recombinant enzymes are recommended, with GC-MS and ¹³C-NMR (e.g., assignments in Fig. 3 of ) critical for confirming stereochemistry.

Q. How can researchers distinguish between the (Z) and (E) isomers of 2-methyl-5-isopropylhexa-2,5-dienal?

Separation and identification require chromatographic techniques (e.g., GLC with polar columns) combined with spectroscopic analysis. The cis-isomer (Z) and trans-isomer (E) exhibit distinct ¹³C-NMR chemical shifts, particularly at C2 and C5 (see Fig. 3 in ). Additionally, UV-Vis spectroscopy can detect isomer-specific absorbance maxima (e.g., λmax at 295 nm for trans-2,4-dienal derivatives under alkaline conditions) .

Advanced Research Questions

Q. Why is dehydrogenase activity absent toward (Z)-2-methyl-5-isopropylhexa-2,5-dienal in certain bacterial extracts?

highlights that dehydrogenase activity toward aldehyde isomers is strain- and growth condition-dependent. For example, Nocardia sp. P18.3 grown on succinate lacks detectable dehydrogenase activity, suggesting substrate-specific enzyme induction. To resolve this, researchers should compare enzyme expression profiles (e.g., via proteomics) between α-pinene- and succinate-grown cells and test activity under varied redox conditions (e.g., NAD<sup>+</sup>/NADH ratios).

Q. How do contradictory data arise in studies of 2-methyl-5-isopropylhexa-2,5-dienal isomerization, and how can they be mitigated?

Spontaneous isomerization of the trans-isomer to 2-methyl-5-isopropylhexa-2,4-dienal occurs in glycine-NaOH buffer (pH 9.0), leading to equilibrium mixtures that complicate kinetic analyses . To avoid artifacts, use neutral or weakly acidic buffers during enzymatic assays and monitor reaction progress with real-time UV spectroscopy (e.g., at 295 nm).

Q. What methodological challenges arise in characterizing downstream metabolites of (Z)-2-methyl-5-isopropylhexa-2,5-dienal?

Acidic extraction and derivatization (e.g., methyl esterification) of the proposed dienoic acid metabolite (V/VI) yield low recovery due to instability, as noted in . Optimize protocols by using milder extraction solvents (e.g., ethyl acetate) and stabilizing agents (e.g., antioxidants). Confirm structures via high-resolution LC-MS/MS and compare retention times with synthetic standards.

Q. How can researchers validate the proposed β-oxidation pathway leading to 3-isopropylbut-3-enoic acid (VII)?

The pathway (Fig. 5 in ) remains partially hypothetical. To validate, employ isotopic labeling (e.g., ¹³C-α-pinene) to track carbon flow and use knockout mutants of Nocardia sp. to identify essential genes. Couple this with in vitro reconstitution assays using purified enzymes (e.g., acyl-CoA dehydrogenases) and cofactors (e.g., FAD).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.